molecular formula C11H13BrN2O3S B8313644 5-bromo-6-(methylsulfamoyl)-N-acetylindoline CAS No. 107144-43-4

5-bromo-6-(methylsulfamoyl)-N-acetylindoline

Cat. No.: B8313644
CAS No.: 107144-43-4
M. Wt: 333.20 g/mol
InChI Key: NMLHNSZQOBHRSE-UHFFFAOYSA-N
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Description

5-bromo-6-(methylsulfamoyl)-N-acetylindoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-bromo-6-(methylsulfamoyl)-N-acetylindoline typically involves several steps. One common method is the electrophilic substitution of the aromatic core of indoline at the C-5 position using brominating agents . The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) bromide. Industrial production methods may involve large-scale bromination reactions followed by purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

5-bromo-6-(methylsulfamoyl)-N-acetylindoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-bromo-6-(methylsulfamoyl)-N-acetylindoline involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

5-bromo-6-(methylsulfamoyl)-N-acetylindoline can be compared with other indoline derivatives such as:

The presence of the bromine atom in this compound makes it unique and potentially more effective in certain applications compared to its analogs.

Properties

CAS No.

107144-43-4

Molecular Formula

C11H13BrN2O3S

Molecular Weight

333.20 g/mol

IUPAC Name

1-acetyl-5-bromo-N-methyl-2,3-dihydroindole-6-sulfonamide

InChI

InChI=1S/C11H13BrN2O3S/c1-7(15)14-4-3-8-5-9(12)11(6-10(8)14)18(16,17)13-2/h5-6,13H,3-4H2,1-2H3

InChI Key

NMLHNSZQOBHRSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)NC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a slurry of 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (see Preparation 43) (0.40 g, 1.2 mmol) in THF (3.38 mL) was added triethylamine (0.660 mL, 4.73 mmol) and 40% methylamine in water (0.18 mL, 2.4 mmol). The reaction was heated to reflux and stirred for 1.5 h, then cooled and concentrated. The residue was slurried in hot MeOH and filtered under vacuum washing with MeOH. The solid was dried in vacuo at 40° C., to give 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonic acid methylamide (0.33 g, 85%) as a colourless solid. This product (320 mg, 1.0 mmol) was slurried in 1,4-dioxane (0.98 mL) and concentrated hydrochloric acid (0.72 mL), heated to 100° C. for 1.5 h, then cooled to ambient temperature solvent removed in vacuo. The pH was adjusted to 7 with 1 M aqueous NaOH and the resulting precipitate collected by vacuum filtration, washed with water and dried in vacuo at 40° C., to give the title compound (0.176 g, 62%) as a beige solid; MS: [M+H]+ 291
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Synthesis routes and methods II

Procedure details

To a suspension of 5-bromo-6-chlorosulfonyl-N-acetylindoline, 71.83 g (0.212 mol) in tetrahydrofuran was added a 40% aqueous solution of 2 equivalents of methylamine and 2 equivalents of triethylamine. The mixture was heated to reflux for 1.5 hours, then allowed to cool. Thin layer chromatography with chloroform showed that the reaction was complete. The cooled mixture was evaporated under reduced pressure, and the resulting white solid was suppended in hot methanol, filtered and washed with methanol and allowed to dry overnight. 65.12 g of 5-bromo-6-methylsulfamoyl-N-acetylindoline was obtained (92% by weight yield).
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